molecular formula C17H15NO2 B11758265 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine

10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine

Cat. No.: B11758265
M. Wt: 265.31 g/mol
InChI Key: CEELGNHNDSOEHL-UHFFFAOYSA-N
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Description

10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine is a complex organic compound that features a phenoxazine core substituted with a dihydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Lewis acid-mediated intramolecular C-C bond formation reactions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as allyl bromide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine can undergo various chemical reactions, including:

    Oxidation: The phenoxazine core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the phenoxazine core to its corresponding hydroquinone form.

    Substitution: The dihydropyran group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenoxazine derivatives and their corresponding oxidized or reduced forms.

Scientific Research Applications

10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine exerts its effects is largely dependent on its interaction with molecular targets. The phenoxazine core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the dihydropyran group can enhance the compound’s binding affinity to specific proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazine: The parent compound, which lacks the dihydropyran group.

    10H-phenothiazine: A structurally similar compound with a sulfur atom replacing the oxygen in the phenoxazine core.

    10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenothiazine: A direct analog with a sulfur atom in place of the oxygen in the phenoxazine core.

Uniqueness

10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine is unique due to the presence of the dihydropyran group, which can significantly alter its chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

10-(3,6-dihydro-2H-pyran-3-yl)phenoxazine

InChI

InChI=1S/C17H15NO2/c1-3-9-16-14(7-1)18(13-6-5-11-19-12-13)15-8-2-4-10-17(15)20-16/h1-10,13H,11-12H2

InChI Key

CEELGNHNDSOEHL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(CO1)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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